![molecular formula C9H9O5- B1264908 (2R)-3-(3,4-dihydroxyphenyl)lactate](/img/structure/B1264908.png)
(2R)-3-(3,4-dihydroxyphenyl)lactate
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Overview
Description
(2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid, obtained by deprotonation of the carboxy group. It is a (2R)-2-hydroxy monocarboxylic acid anion and a 3-(3,4-dihydroxyphenyl)lactate. It is a conjugate base of a (2R)-3-(3,4-dihydroxyphenyl)lactic acid.
Scientific Research Applications
Synthesis and Derivatization:
- (2R)-3-(3,4-dihydroxyphenyl)lactate, also known as dihydrocaffeic acid, can be derivatized using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process yields various propionic acid derivatives, showing its versatility in organic synthesis (Mikolasch et al., 2002).
Complex Formation in Extraction Processes:
- In the TALSPEAK process for separating trivalent actinides from lanthanide cations, this compound (as lactic acid) plays a complex role. It contributes to the formation of ternary complexes involving lanthanides, HDEHP (di-2-ethylhexylphosphoric acid), and lactate, influencing the extraction efficiency (Marie et al., 2012).
Biotechnological Production:
- The compound can be biotechnologically produced through the reduction of 3,4-dihydroxyphenylpyruvate by specific lactate dehydrogenases. This process has been used for the production of L-Danshensu, a compound with pharmacological relevance (Huang Lu et al., 2018).
Catalysis and Green Chemistry:
- Zeolites, like H-USY, have been used to catalyze the conversion of sugars to lactic acid and methyl lactate, demonstrating the compound's role in the sustainable production of biodegradable plastics and solvents (West et al., 2010).
Chemical Synthesis and Characterization:
- The synthesis and characterization of R-3,4-dihydroxyphenyl lactic acid (danshensu) and its isomers provide insights into its molecular structure, crucial for its applications in traditional Chinese medicine (Sidoryk et al., 2018).
Biosynthesis and Polymer Research:
- Studies have demonstrated the biosynthesis of polyhydroxyalkanoates containing units derived from this compound, showcasing its potential in producing biodegradable polymers (Mizuno et al., 2017).
Receptor Activation and Signaling:
- Hydroxybenzoic acids, structurally similar to this compound, have been identified as selective agonists for the lactate receptor GPR81, implicating potential signaling roles in metabolic pathways (Dvorak et al., 2012).
Analytical Methods and Biosensing:
- The development of analytical methods and biosensors for the detection of lactate highlights the importance of this compound in various biological and medical contexts (Pundir et al., 2016).
properties
Molecular Formula |
C9H9O5- |
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Molecular Weight |
197.16 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1 |
InChI Key |
PAFLSMZLRSPALU-MRVPVSSYSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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